molecular formula C11H14BrN5OS B12270403 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole

5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole

Cat. No.: B12270403
M. Wt: 344.23 g/mol
InChI Key: KMXVRQQBMXJIES-UHFFFAOYSA-N
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Description

The compound 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole is a heterocyclic organic molecule It features a pyrazole ring substituted with a bromine atom, an azetidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform.

    Azetidine Formation: The azetidine ring can be formed by cyclization of a suitable precursor, such as a β-amino alcohol, using a dehydrating agent like thionyl chloride.

    Thiadiazole Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reactions: The final compound is obtained by coupling the brominated pyrazole, azetidine, and thiadiazole intermediates under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include using continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.

    Cyclization Reactions: The azetidine and thiadiazole rings can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents like DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

Scientific Research Applications

5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole: has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in diseases like cancer or infections.

    Biological Studies: The compound can be used to study the biological activity of pyrazole, azetidine, and thiadiazole derivatives.

    Materials Science:

Mechanism of Action

The mechanism of action of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    DNA Intercalation: Intercalating into DNA and disrupting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole: is unique due to its combination of pyrazole, azetidine, and thiadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C11H14BrN5OS

Molecular Weight

344.23 g/mol

IUPAC Name

5-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C11H14BrN5OS/c1-18-7-10-14-11(19-15-10)16-3-8(4-16)5-17-6-9(12)2-13-17/h2,6,8H,3-5,7H2,1H3

InChI Key

KMXVRQQBMXJIES-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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